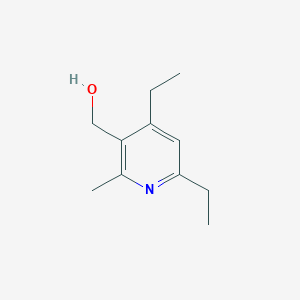
(4,6-Diethyl-2-methylpyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-Diethyl-2-methylpyridin-3-yl)methanol is a chemical compound with the molecular formula C11H17NO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Diethyl-2-methylpyridin-3-yl)methanol typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4,6-diethyl-2-methylpyridine with formaldehyde in the presence of a reducing agent to yield the desired methanol derivative. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4,6-Diethyl-2-methylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4,6-diethyl-2-methylpyridine-3-carboxylic acid.
Reduction: Formation of 4,6-diethyl-2-methylpyridine.
Substitution: Formation of 4,6-diethyl-2-methylpyridine-3-yl halides or amines.
Scientific Research Applications
(4,6-Diethyl-2-methylpyridin-3-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4,6-Diethyl-2-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
(4,6-Dimethylpyrimidin-2-yl)methanol: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
(4,6-Diethyl-2-methylpyridine):
Uniqueness
(4,6-Diethyl-2-methylpyridin-3-yl)methanol is unique due to the presence of both ethyl and methyl groups on the pyridine ring, as well as the hydroxyl group at the 3-position. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(4,6-diethyl-2-methylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H17NO/c1-4-9-6-10(5-2)12-8(3)11(9)7-13/h6,13H,4-5,7H2,1-3H3 |
InChI Key |
WRLNUAGCSDMKBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=C1CO)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Methylsulfanyl)acetyl]benzonitrile](/img/structure/B13210699.png)
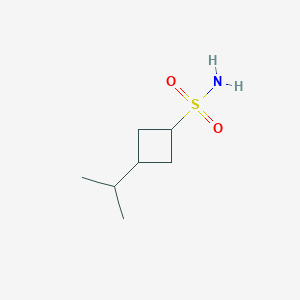
![2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde](/img/structure/B13210702.png)
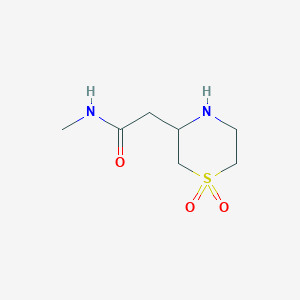
amine](/img/structure/B13210708.png)
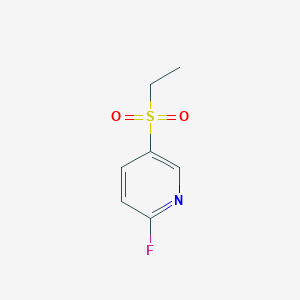
![N-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13210717.png)
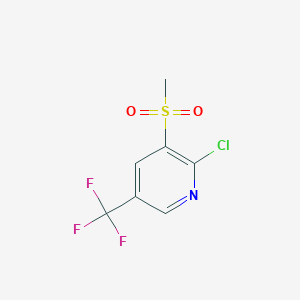
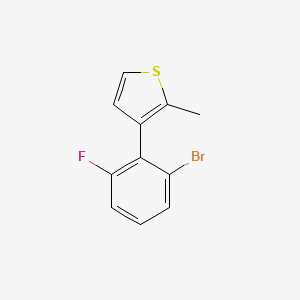
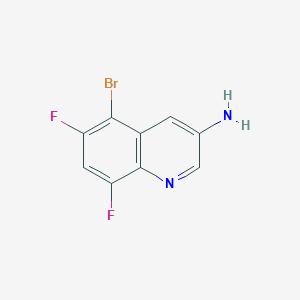
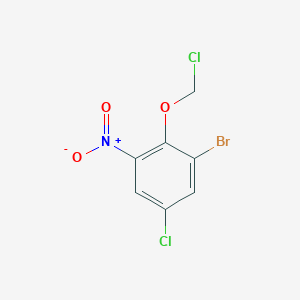
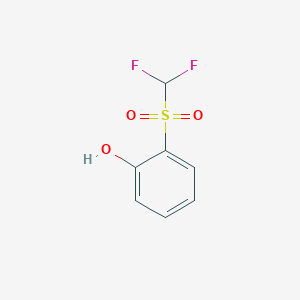
![Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propanoate](/img/structure/B13210751.png)

